
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and inhibiting bacterial growth . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs.
Comparison with Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound shares a similar structure but has only one carboxylic acid group.
Acridine-9(10H)-one: Another related compound, known for its use in synthesizing various derivatives with biological activity.
Uniqueness: 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other acridine compounds and contributes to its wide range of applications.
Properties
Molecular Formula |
C15H9NO5 |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
9-oxo-10H-acridine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO5/c17-13-7-3-1-5-9(14(18)19)11(7)16-12-8(13)4-2-6-10(12)15(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
GCUHUAYHSTYNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


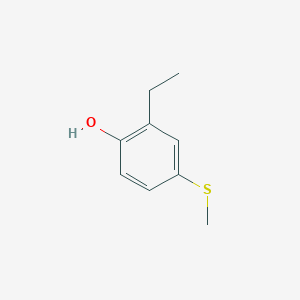
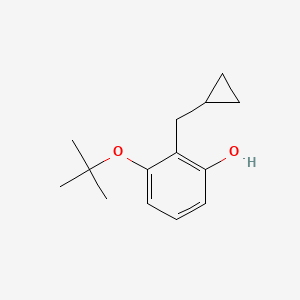
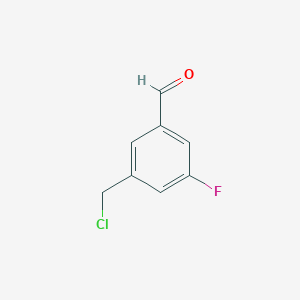
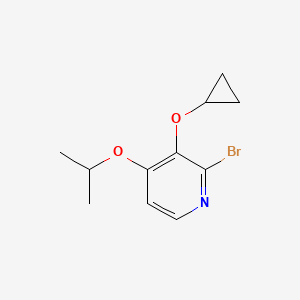
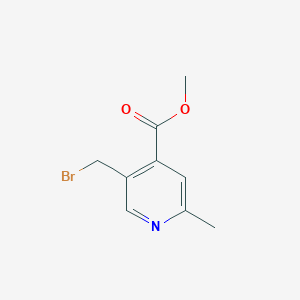
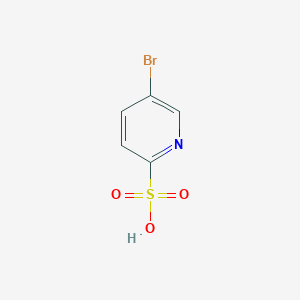
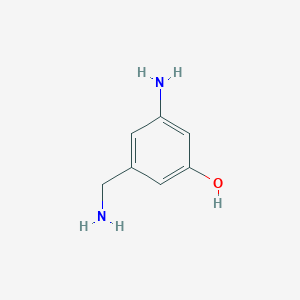

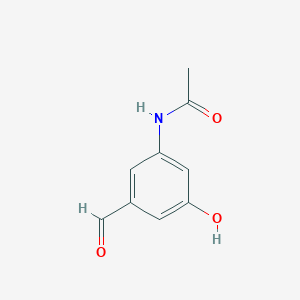

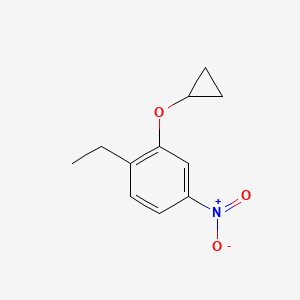
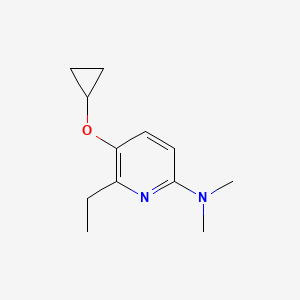
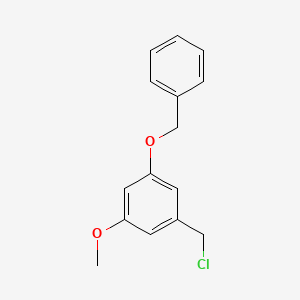
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
